molecular formula C15H16N6O2S B2487076 5-methyl-2-(4-(thiophene-3-carbonyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 2034479-60-0

5-methyl-2-(4-(thiophene-3-carbonyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B2487076
CAS No.: 2034479-60-0
M. Wt: 344.39
InChI Key: KXBZRWNTQVFLPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-2-(4-(thiophene-3-carbonyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a potent and selective small-molecule inhibitor of the Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that is activated by various collagens. DDR1 signaling is implicated in critical cellular processes including proliferation, migration, and extracellular matrix remodeling. Its dysregulation is a key factor in the pathogenesis of fibrotic diseases and cancer progression. This inhibitor functions by potently suppressing DDR1 autophosphorylation , thereby disrupting downstream signaling pathways. In research settings, this compound has been instrumental in elucidating the role of DDR1 in renal fibrosis and idiopathic pulmonary fibrosis , showing efficacy in reducing collagen deposition and improving organ function in preclinical models. Furthermore, its application extends to oncology research, particularly in breast cancer , where DDR1 is known to contribute to tumor growth, invasion, and the maintenance of cancer stem cells. By providing high selectivity for DDR1 over other kinases, this tool compound enables researchers to dissect complex signaling networks and validate DDR1 as a therapeutic target for a range of conditions, supporting the development of novel targeted therapies.

Properties

IUPAC Name

5-methyl-2-[4-(thiophene-3-carbonyl)piperazin-1-yl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2S/c1-10-8-12(22)21-14(16-10)17-15(18-21)20-5-3-19(4-6-20)13(23)11-2-7-24-9-11/h2,7-9H,3-6H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBZRWNTQVFLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)N3CCN(CC3)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-methyl-2-(4-(thiophene-3-carbonyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a notable member of the triazolo-pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C₁₅H₁₆N₆O₂S
  • Molecular Weight : 344.4 g/mol
  • CAS Number : 2034479-60-0

Synthesis and Structural Characteristics

The synthesis of this compound often involves multi-step organic reactions that incorporate thiophene and piperazine moieties. The presence of the triazole and pyrimidine rings contributes to its biological activity by facilitating interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. The compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study Example :
A study demonstrated that treatment with this compound led to a significant reduction in cell viability in MCF-7 breast cancer cells, with IC50 values in the micromolar range. The compound's ability to inhibit key signaling pathways involved in tumor growth was also noted.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Its efficacy against Gram-positive and Gram-negative bacteria suggests potential applications in treating bacterial infections.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Enzyme Inhibition

This compound also acts as an inhibitor of certain enzymes, including those involved in purine metabolism. The allosteric modulation of purine receptors has been observed, indicating its role as a potential therapeutic agent for conditions like gout or other purine-related disorders.

Structure-Activity Relationship (SAR)

The structural components of this compound play a crucial role in defining its biological activity:

  • Piperazine Ring : Contributes to binding affinity with biological targets.
  • Thiophene Moiety : Enhances lipophilicity and facilitates membrane penetration.
  • Triazole-Pyrimidine Core : Essential for interaction with nucleic acid targets and enzymes.

Research indicates that modifications at various positions can lead to enhanced potency or selectivity for specific targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.